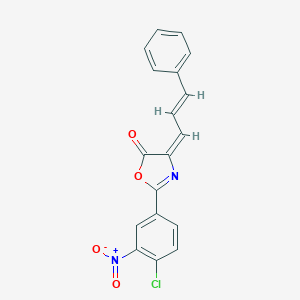
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone, also known as CNDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone is its potent activity against a wide range of targets, including cancer cells and various enzymes. Additionally, its unique chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone. One area of interest is the development of new synthetic routes for this compound that could improve its solubility and make it easier to work with in the lab. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify additional targets for this compound. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, which could have applications in the treatment of a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone involves a multi-step reaction that begins with the condensation of cinnamaldehyde and 4-chloro-3-nitroaniline to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to form the oxazolone ring. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.
Applications De Recherche Scientifique
2-(4-Chloro-3-nitrophenyl)-4-cinnamylidene-4,5-dihydro-5-oxazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H11ClN2O4 |
|---|---|
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11ClN2O4/c19-14-10-9-13(11-16(14)21(23)24)17-20-15(18(22)25-17)8-4-7-12-5-2-1-3-6-12/h1-11H/b7-4+,15-8+ |
Clé InChI |
WOQNNRXFOUHEDC-DUEVJXGLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)


![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)